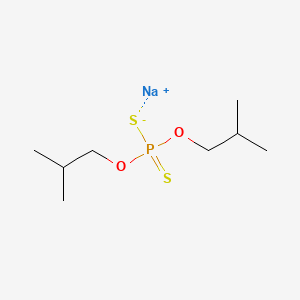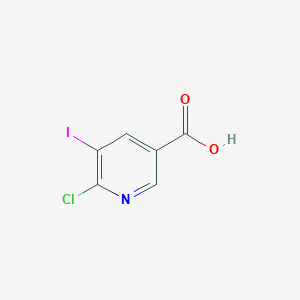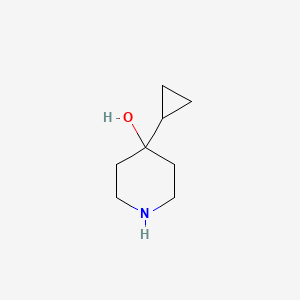
二异丁基二硫代磷酸钠
描述
Sodium O,O-diisobutyl dithiophosphate is a chemical compound with the molecular formula C8H18NaO2PS2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a flotation agent in the mining industry, where it helps in the separation of valuable minerals from ores .
科学研究应用
Sodium O,O-diisobutyl dithiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
作用机制
Target of Action
Sodium diisobutyldithiophosphate primarily targets base metal sulfides and precious metals . It is used as a collector in the flotation processing of Cu-Au, complex polymetallic, and precious metal ores .
Mode of Action
The compound interacts with its targets through a process known as flotation. It exhibits higher selectivity and flotation rates for Cu sulfides, galena, and precious metal values in the presence of other gangue sulfides . The interaction between Sodium diisobutyldithiophosphate and chalcopyrite is stronger than that of dibutyl dithiophosphate (DTP), another commonly used collector .
Biochemical Pathways
It is known that the compound works by adsorbing onto the surface of its target minerals, altering their hydrophobicity and making them more amenable to flotation .
Result of Action
The primary result of Sodium diisobutyldithiophosphate’s action is the enhanced recovery of target minerals from ores. For instance, it has been observed to have higher chalcopyrite recoveries than DTP . The compound’s strong chemical adsorption on the chalcopyrite surface and the increased hydrophobicity of the surface after adsorption contribute to this enhanced flotation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium O,O-diisobutyl dithiophosphate typically involves the reaction of phosphorodithioic acid with 2-methylpropyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and purity. The final product is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions
Sodium O,O-diisobutyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: It can be reduced to form phosphorodithioic acid derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioic acid derivatives.
Reduction: Phosphorodithioic acid derivatives.
Substitution: Various substituted phosphorodithioic acid esters.
相似化合物的比较
Sodium O,O-diisobutyl dithiophosphate can be compared with other similar compounds such as:
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester, sodium salt
- Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, potassium salt
- Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, zinc salt
These compounds share similar chemical structures but differ in their metal cations, which can affect their solubility, reactivity, and applications. For example, the potassium salt may have different solubility properties compared to the sodium salt, making it more suitable for certain applications .
属性
IUPAC Name |
sodium;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O2PS2.Na/c1-7(2)5-9-11(12,13)10-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYPFIDVYRCZKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=S)(OCC(C)C)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NaO2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068846 | |
| Record name | Sodium diisobutyldithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53378-51-1 | |
| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053378511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium diisobutyldithiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium O,O-diisobutyl dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium diisobutyldithiophosphate improve the recovery of copper and cobalt in bulk flotation?
A: SDD acts as a collector in the froth flotation process. While the provided articles do not directly investigate the mechanism, collectors like SDD generally function by selectively adsorbing onto the surface of target minerals (in this case, copper and cobalt sulfides) []. This adsorption renders the mineral surface hydrophobic, allowing it to attach to air bubbles introduced into the flotation cell. The air bubbles then carry the target minerals to the surface, where they are collected as a concentrate [].
Q2: How does the cost of Sodium diisobutyldithiophosphate compare to other collectors used in copper and cobalt flotation?
A: The research by [] examined the cost-effectiveness of various collectors, including SDD. They found that while SDD showed promise in improving copper recovery, its cost was higher than the commonly used Sodium Ethyl Xanthate (SEX). Specifically, SDD had a cost of $1.28 per kg compared to SEX at $1.23 per kg []. This difference in cost is an important factor to consider when evaluating the feasibility of using SDD in industrial applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)



![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)


![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)

![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
